(2S)-4-{bicyclo[1.1.1]pentan-1-yl}-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid
Description
(2S)-4-{bicyclo[111]pentan-1-yl}-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid is a complex organic compound that features a unique bicyclo[111]pentane structure
Properties
IUPAC Name |
(2S)-4-(1-bicyclo[1.1.1]pentanyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-14(2,3)20-13(19)16-8-10(4-11(16)12(17)18)15-5-9(6-15)7-15/h9-11H,4-8H2,1-3H3,(H,17,18)/t9?,10?,11-,15?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOFXTCXNQQBTB-RUIJOYPPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C23CC(C2)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C[C@H]1C(=O)O)C23CC(C2)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2377030-48-1 | |
| Record name | (2S)-4-{bicyclo[1.1.1]pentan-1-yl}-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-{bicyclo[1.1.1]pentan-1-yl}-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of the bicyclo[1.1.1]pentane core, followed by the introduction of the pyrrolidine ring and the tert-butoxycarbonyl (Boc) protecting group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate optimizations could be a potential approach for industrial production.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-{bicyclo[1.1.1]pentan-1-yl}-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the Boc-protected nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst in an ethanol solvent.
Substitution: Sodium hydride in THF for deprotonation followed by the addition of an electrophile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Synthetic Applications
This compound is primarily utilized in synthetic organic chemistry due to its ability to act as a protecting group for amines during various reactions. The tert-butoxycarbonyl (Boc) group is particularly beneficial for protecting amino groups in peptide synthesis and other organic transformations.
Synthesis Pathways
The synthesis of (2S)-4-{bicyclo[1.1.1]pentan-1-yl}-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid typically involves several steps:
- Formation of the bicyclic structure.
- Introduction of the pyrrolidine ring.
- Attachment of the tert-butoxycarbonyl group.
These methods highlight the complexity and multi-step nature of synthesizing this compound, which is crucial for its application in drug development.
Research indicates that bicyclo[1.1.1]pentane derivatives, including this compound, exhibit interesting biological activities. They may serve as bioisosteres for aromatic compounds in drug design, enhancing binding affinity and selectivity towards biological targets.
Interaction Studies
Preliminary studies on the interaction of this compound with various biological targets are essential for elucidating its pharmacological profile. These studies contribute to understanding how this compound can be utilized therapeutically.
Case Study 1: Drug Development
In drug development, derivatives of this compound have been explored for their potential as direct inhibitors for specific enzymes, such as factor Xa in anticoagulation therapies.
Case Study 2: Peptide Synthesis
The use of this compound as a protecting group during peptide synthesis has been documented, demonstrating its effectiveness in facilitating the formation of complex peptide structures while maintaining the integrity of reactive amine groups.
Mechanism of Action
The mechanism of action of (2S)-4-{bicyclo[1.1.1]pentan-1-yl}-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The bicyclo[1.1.1]pentane structure may confer unique binding properties, enhancing its efficacy in certain applications.
Comparison with Similar Compounds
Similar Compounds
(2S)-4-{bicyclo[1.1.1]pentan-1-yl}-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid: is unique due to its bicyclo[1.1.1]pentane core. Similar compounds include:
Uniqueness
The uniqueness of this compound lies in its combination of the bicyclo[1.1.1]pentane core and the Boc-protected pyrrolidine ring, which imparts distinct chemical and physical properties.
Biological Activity
(2S)-4-{bicyclo[1.1.1]pentan-1-yl}-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid, a bicyclic compound featuring a pyrrolidine ring, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, synthesis, and potential applications in drug development.
The molecular formula of the compound is C15H23NO4, with a molecular weight of approximately 281 Da. The presence of the tert-butoxycarbonyl (Boc) protecting group is significant for its stability and reactivity in various chemical reactions.
Biological Activity
Research indicates that compounds with bicyclic structures, such as this one, can exhibit enhanced biological activities compared to their acyclic counterparts. The unique three-dimensional configuration may improve binding affinity and selectivity towards specific biological targets, making them promising candidates for pharmacological studies.
The precise mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may interact with various receptors and enzymes involved in metabolic pathways.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique features of this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(Boc-amino)bicyclo[1.1.1]pentane-1-carboxylic acid | Structure | Similar bicyclic structure but lacks pyrrolidine ring |
| 4-(Boc-amino)pyrrolidine-2-carboxylic acid | Structure | Contains a pyrrolidine ring but no bicyclic component |
| 2-(tert-butoxycarbonyl)pyrrolidine | Structure | Simpler structure without bicyclic characteristics |
The combination of a bicyclic framework with a pyrrolidine moiety may enhance the biological activity of this compound compared to others lacking these features.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Antiviral Activity : A study demonstrated that derivatives of pyrrolidine carboxylic acids exhibit antiviral properties, particularly against Hepatitis C Virus (HCV). The structural modifications in these compounds were crucial for enhancing their efficacy against viral replication .
- CYP Enzyme Inhibition : Another investigation into related compounds revealed their potential as inhibitors of cytochrome P450 enzymes, which play a vital role in drug metabolism. Specific derivatives showed promising inhibition profiles that could affect drug-drug interactions .
- Binding Affinity Studies : Computational docking studies indicated that bicyclic derivatives could effectively bind to target proteins involved in various diseases, suggesting their utility in drug design .
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Step 1 : Formation of the bicyclic framework.
- Step 2 : Introduction of the pyrrolidine ring.
- Step 3 : Protection of amine groups using Boc.
These multi-step synthetic routes highlight the complexity involved in producing this compound, which is essential for its application in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing (2S)-4-{bicyclo[1.1.1]pentan-1-yl}-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid?
- Methodology : The synthesis typically involves multi-step processes:
Core Pyrrolidine Formation : Start with L-proline derivatives to establish the (2S) stereochemistry.
Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group at the N1 position using Boc anhydride under basic conditions (e.g., DMAP or TEA) .
Bicyclo[1.1.1]pentane Incorporation : Use cross-coupling reactions (e.g., Suzuki-Miyaura) or radical-based strategies to functionalize the pyrrolidine ring at C4 with the bicyclo[1.1.1]pentane moiety .
- Key Challenges : Steric hindrance from the bicyclo[1.1.1]pentane group requires optimized reaction conditions (e.g., Pd catalysts with bulky ligands) to avoid side reactions.
Q. How is the stereochemical integrity of the compound validated during synthesis?
- Analytical Tools :
- Chiral HPLC : To confirm enantiopurity of the (2S) configuration.
- NMR Spectroscopy : NOESY or ROESY experiments to verify spatial arrangements of the bicyclo[1.1.1]pentane substituent and Boc group .
Q. What biological activities are associated with this compound in preclinical studies?
- Reported Activities :
- Neurological Applications : Derivatives of bicyclo[1.1.1]pentane-containing pyrrolidines exhibit neuroprotective effects in models of Parkinson’s disease .
- Antimicrobial Potential : Structural analogs show moderate inhibition against Gram-positive pathogens (e.g., S. aureus), likely due to membrane disruption .
Advanced Research Questions
Q. How do reaction conditions influence the yield of bicyclo[1.1.1]pentane incorporation?
- Optimization Strategies :
| Parameter | Impact | Optimal Range |
|---|---|---|
| Catalyst | Pd(OAc)₂ with SPhos ligand | 2-5 mol% |
| Temperature | Higher temps reduce steric hindrance | 80-100°C |
| Solvent | Polar aprotic (e.g., DMF) enhances solubility | DMF/THF (3:1) |
- Troubleshooting Low Yields :
- Use pre-functionalized bicyclo[1.1.1]pentane boronic esters to minimize side reactions.
- Add molecular sieves to scavenge moisture, improving coupling efficiency .
Q. How can computational modeling resolve contradictions in stereochemical assignments?
- Approach :
DFT Calculations : Compare calculated vs. experimental NMR chemical shifts (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) to validate bicyclo[1.1.1]pentane geometry .
Molecular Dynamics : Simulate interactions of the compound with biological targets (e.g., enzyme active sites) to rationalize activity discrepancies .
- Case Study : Discrepancies in NOE correlations were resolved by modeling the compound’s conformational flexibility, revealing dominant chair-like pyrrolidine conformers .
Q. What strategies mitigate instability of the Boc group under acidic conditions?
- Stabilization Techniques :
- Buffered Deprotection : Use TFA in DCM with 5% H₂O to prevent carbocation formation and racemization .
- Alternative Protecting Groups : For acid-sensitive applications, consider Fmoc or Alloc groups, though these may complicate bicyclo[1.1.1]pentane functionalization .
- Kinetic Studies : Monitor Boc deprotection via in-situ IR spectroscopy to identify degradation pathways (e.g., tert-butyl cation formation) .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in aqueous media?
- Experimental Reconciliation :
| Study | Solubility (mg/mL) | Conditions |
|---|---|---|
| Study A (2024) | 0.5 | PBS, pH 7.4 |
| Study B (2025) | 2.1 | 10% DMSO/water |
- Resolution : Solubility is highly solvent-dependent. Use co-solvents (e.g., cyclodextrins) or salt forms (e.g., sodium carboxylate) for in vivo assays .
Key Structural and Functional Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₃NO₄ | Calculated |
| Molecular Weight | 305.37 g/mol | PubChem |
| LogP (Predicted) | 2.8 | QSPR modeling |
| Stability | >24 hrs in pH 7.4 buffer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
